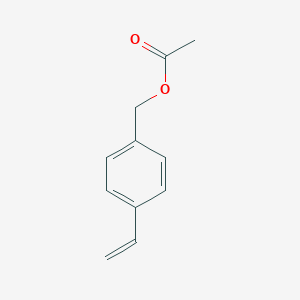
Clobenzepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clobenzepam is a benzodiazepine derivative known for its anticonvulsant and anxiolytic properties. It is primarily used in the treatment of epilepsy and anxiety disorders. Benzodiazepines, including this compound, function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clobenzepam can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized to produce this compound. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. Continuous flow chemistry is often employed to enhance efficiency and yield. This method involves the use of microreactors where the reactants are continuously pumped through a series of reaction chambers, allowing for precise control over reaction conditions and minimizing the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Clobenzepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound typically involves the conversion of the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom in this compound is replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or bromine.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Amino derivatives of this compound.
Substitution: Various halogenated or functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Clobenzepam has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively studied for its anticonvulsant and anxiolytic effects, making it a valuable tool in the treatment of epilepsy and anxiety disorders.
Industry: Utilized in the development of new benzodiazepine-based therapeutics and in the study of drug metabolism and pharmacokinetics
Wirkmechanismus
Clobenzepam exerts its effects by binding to the GABA-A receptor in the central nervous system. This binding increases the receptor’s affinity for GABA, the primary inhibitory neurotransmitter in the brain. The enhanced GABAergic activity leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. This mechanism underlies this compound’s anticonvulsant and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Clonazepam: Known for its long duration of action and high potency in treating seizures.
Diazepam: Widely used for its anxiolytic and muscle relaxant properties.
Lorazepam: Preferred for its rapid onset of action and use in acute anxiety episodes.
Midazolam: Commonly used as a sedative in medical procedures due to its short duration of action
Clobenzepam’s distinct pharmacological profile makes it particularly effective in certain clinical scenarios, such as refractory epilepsy and specific anxiety disorders.
Eigenschaften
CAS-Nummer |
1159-93-9 |
|---|---|
Molekularformel |
C17H18ClN3O |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
2-chloro-5-[2-(dimethylamino)ethyl]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H18ClN3O/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22/h3-8,11,19H,9-10H2,1-2H3 |
InChI-Schlüssel |
IDWVKNARDDZONS-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O |
Kanonische SMILES |
CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O |
melting_point |
165.5 °C |
Key on ui other cas no. |
1159-93-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















